molecular formula C22H19NO5 B088684 Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid CAS No. 1217741-88-2

Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid

Cat. No.: B088684
CAS No.: 1217741-88-2
M. Wt: 377.4 g/mol
InChI Key: WNBKREXSNCMGTJ-IBGZPJMESA-N
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Description

Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The compound is often used in peptide synthesis due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid typically involves the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) groupCommon reagents used in these reactions include furan derivatives and amino acid precursors .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing production costs. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products

The major products formed from these reactions include various peptide derivatives and modified amino acids. These products are often used in further chemical synthesis and research applications .

Scientific Research Applications

Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid involves its interaction with various molecular targets. The compound can form peptide bonds with other amino acids, leading to the formation of complex peptides and proteins. These interactions are mediated by the furan ring and the amino group, which participate in various chemical reactions and binding processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration, which includes the furan ring and the Fmoc-protected amino group. This unique structure allows it to participate in a wide range of chemical reactions and makes it particularly useful in peptide synthesis .

Properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(furan-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO5/c24-21(25)12-19(20-10-5-11-27-20)23-22(26)28-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,23,26)(H,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBKREXSNCMGTJ-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426875
Record name Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217741-88-2
Record name Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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